REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Se](=O)=O>O1CCOCC1.C(O)C>[OH:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC(=CC1)C)CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 80°-85° C. for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The selenium precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
was sublimed at 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC(=CC1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |